![molecular formula C13H17NO3 B1488708 Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate CAS No. 2098008-72-9](/img/structure/B1488708.png)
Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate
Overview
Description
Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate, also known as ethyl ferulate, is a naturally occurring compound found in various plants. It is a nitrogen-containing heterocyclic compound. The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is C13H17NO3. The pyrrolidine ring in the molecule is a five-membered ring, which contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is 235.28 g/mol. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Drug Discovery
This compound is used in drug discovery due to its pyrrolidine scaffold, which is a versatile structure that can influence biological activity and contribute to structure-activity relationships (SAR) in medicinal chemistry .
Material Synthesis
Anticancer Activity
Related heterocyclic compounds have been synthesized and tested for anticancer activity, indicating that Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate could also be explored for similar applications .
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate and similar compounds may continue to be of interest in drug discovery and development.
properties
IUPAC Name |
ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-3-5-10(15)6-4-9/h3-6,11-12,14-15H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAIGAZHHHCSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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